molecular formula C14H14FN5O2 B10760150 8-(2,5-Dimethoxy-benzyl)-2-fluoro-9H-purin-6-ylamine

8-(2,5-Dimethoxy-benzyl)-2-fluoro-9H-purin-6-ylamine

Cat. No.: B10760150
M. Wt: 303.29 g/mol
InChI Key: MWHAHELTVGJGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine: is a small molecule belonging to the class of organic compounds known as 6-aminopurines. These compounds are characterized by a purine structure with an amino group at position 6. Purine itself is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Preparation Methods

The synthesis of 8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine involves several steps. The starting materials typically include 2,5-dimethoxybenzyl alcohol and a fluorinated purine derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and interactions with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine involves its interaction with specific molecular targets, such as heat shock protein HSP 90-alpha. This interaction can affect various cellular pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential interactions with biological targets.

Properties

Molecular Formula

C14H14FN5O2

Molecular Weight

303.29 g/mol

IUPAC Name

8-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-7H-purin-6-amine

InChI

InChI=1S/C14H14FN5O2/c1-21-8-3-4-9(22-2)7(5-8)6-10-17-11-12(16)19-14(15)20-13(11)18-10/h3-5H,6H2,1-2H3,(H3,16,17,18,19,20)

InChI Key

MWHAHELTVGJGFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2=NC3=NC(=NC(=C3N2)N)F

Origin of Product

United States

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